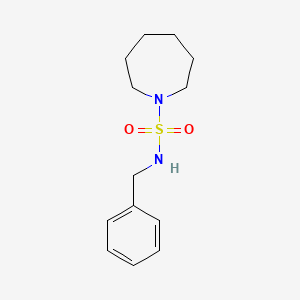
N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as CFT or Ro 41-3696, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
CFT acts as a competitive inhibitor of the DAT, which is responsible for the reuptake of dopamine into presynaptic neurons. By blocking the reuptake of dopamine, CFT increases the extracellular concentration of dopamine, leading to an increase in dopaminergic neurotransmission. This mechanism of action is similar to that of other drugs used to treat neurological disorders such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
CFT has been shown to exhibit various biochemical and physiological effects. In addition to its effects on dopamine neurotransmission, CFT has also been shown to inhibit the uptake of norepinephrine and serotonin, two other neurotransmitters involved in the regulation of mood and behavior. CFT has also been shown to increase locomotor activity in animal models, suggesting a potential role in the treatment of disorders such as ADHD.
Avantages Et Limitations Des Expériences En Laboratoire
CFT has several advantages for use in laboratory experiments. It is a highly selective ligand for the DAT, which allows for accurate visualization of DAT distribution in the brain. CFT is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, CFT also has some limitations. Its short half-life and rapid metabolism make it unsuitable for use as a therapeutic agent. Additionally, its use in PET imaging studies is limited by the availability of PET scanners and the need for specialized training in PET imaging techniques.
Orientations Futures
There are several future directions for research on CFT. One area of interest is the development of new radioligands for PET imaging studies. Researchers are also exploring the potential use of CFT as a therapeutic agent for neurological disorders such as Parkinson's disease and ADHD. Additionally, the biochemical and physiological effects of CFT on other neurotransmitters such as norepinephrine and serotonin are still not fully understood, and further research is needed to elucidate these effects.
Méthodes De Synthèse
The synthesis of CFT involves the reaction of 4-chloroaniline, 3-fluorobenzonitrile, and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure CFT.
Applications De Recherche Scientifique
CFT has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a high affinity for the dopamine transporter (DAT) and has been used as a radioligand in positron emission tomography (PET) imaging studies to visualize DAT distribution in the brain. CFT has also been studied for its potential use as a therapeutic agent for various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-7-5-11(17)6-8-13)20-21-22(10)14-4-2-3-12(18)9-14/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQHNMXVVMFPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428670.png)

![3-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B2428675.png)






